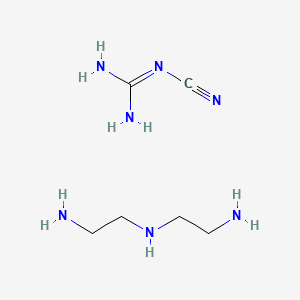

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is a compound with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it valuable in synthetic chemistry, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an OH type anion exchange resin. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 Mpa to 25 Mpa . Another method involves the reaction of 1,2-dichloroethane with ammonia at 150-250°C and 392.3 kPa pressure, followed by neutralization and distillation .

Industrial Production Methods

In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine typically involves large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors enhances the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides and nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives, which have applications in pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

N’-(2-aminoethyl)ethane-1,2-diamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.

Medicine: It has applications in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors

Mecanismo De Acción

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its interaction with various molecular targets and pathways. It acts as a ligand, forming complexes with metal ions, which can influence biochemical pathways and catalytic processes. The compound’s ability to form stable complexes makes it valuable in coordination chemistry and catalysis .

Comparación Con Compuestos Similares

Similar Compounds

Diethylenetriamine: Similar in structure but with different reactivity and applications.

Ethylenediamine: A simpler compound with fewer functional groups, used in different industrial applications.

Triethylenetetramine: Contains additional amine groups, leading to different chemical properties and uses

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .

Actividad Biológica

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine, also known as 2-cyanoguanidine, is an organic compound with significant biological activity. This article explores its properties, applications, and research findings related to its biological effects.

- Molecular Formula : C6H18ClN7

- Molecular Weight : 187.25 g/mol

- CAS Number : 70893-01-5

- Appearance : White crystalline solid

- Solubility : Soluble in water, alcohol, and dimethylformamide; insoluble in nonpolar solvents like ether and benzene.

Biological Applications

Pharmaceutical Precursor

2-cyanoguanidine is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of:

- Metformin : An anti-diabetic medication that improves insulin sensitivity and reduces glucose production in the liver.

- Phenformin : Another anti-diabetic agent that has similar mechanisms to metformin but is less commonly used due to safety concerns.

Agricultural Use

This compound also serves as a nitrification inhibitor in fertilizers, enhancing nitrogen retention in soil and reducing greenhouse gas emissions during agricultural practices. Its ability to improve nitrogen utilization efficiency makes it valuable for sustainable farming.

In Vitro Studies

Research indicates that 2-cyanoguanidine exhibits various biological activities:

-

Gene Mutation Studies

In vitro studies have assessed the mutagenic potential of 2-cyanoguanidine using bacterial strains such as Salmonella typhimurium and Escherichia coli. Results showed that the compound does not significantly induce mutations at non-toxic concentrations . -

Toxicity Testing

Extended one-generation reproductive toxicity studies conducted on rats revealed that while there were signs of systemic toxicity at high doses, the overall reproductive outcomes were not adversely affected . -

Anticancer Activity

Preliminary bioassays have been conducted to evaluate the anticancer properties of 2-cyanoguanidine and its derivatives. Some studies suggest moderate activity against human liver carcinoma (HepG2) cells, indicating potential for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-cyanoguanidine, a comparison with structurally similar compounds is helpful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Guanidine | CH5N3 | Simple amine used in pharmaceuticals |

| Dicyandiamide | C2H4N4 | Precursor for melamine; used in fertilizers |

| Cyanamide | CH3N3 | Primarily used as a herbicide and fertilizer |

| Melamine | C3H6N6 | Polymer used for laminates and adhesives |

Case Study 1: Metformin Synthesis

A detailed study highlighted the synthesis pathway of metformin from 2-cyanoguanidine through a series of reactions involving dimethylamine. This pathway underscores the compound's significance in diabetes management.

Case Study 2: Agricultural Impact

Field studies have shown that fertilizers containing 2-cyanoguanidine as a nitrification inhibitor lead to improved crop yields due to enhanced nitrogen availability while simultaneously reducing nitrous oxide emissions.

Propiedades

Número CAS |

50862-68-5 |

|---|---|

Fórmula molecular |

C6H17N7 |

Peso molecular |

187.25 g/mol |

Nombre IUPAC |

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine |

InChI |

InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6) |

Clave InChI |

DNXKUFJLCGWUGV-UHFFFAOYSA-N |

SMILES canónico |

C(CNCCN)N.C(#N)N=C(N)N |

Números CAS relacionados |

50862-68-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.